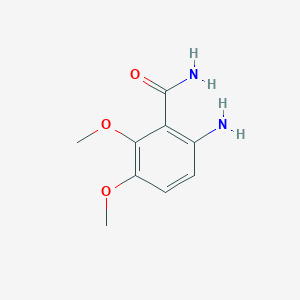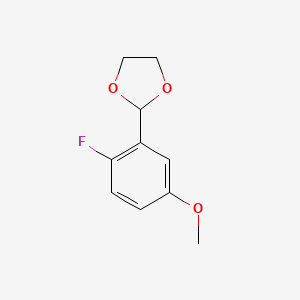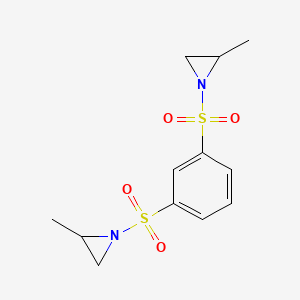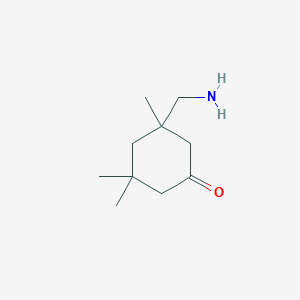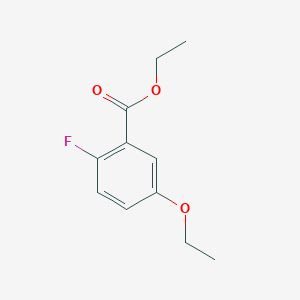![molecular formula C13H20N2 B14017540 [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzyl-N-methylamine with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production.
Analyse Des Réactions Chimiques
Types of Reactions: [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: shares structural similarities with other pyrrolidine derivatives, such as N-methylpyrrolidine and N-benzylpyrrolidine.
Unique Features: The presence of both benzyl and methyl groups in the pyrrolidine ring makes this compound unique, providing distinct chemical and biological properties compared to other similar compounds.
Comparison:
N-methylpyrrolidine: Lacks the benzyl group, resulting in different chemical reactivity and biological activity.
N-benzylpyrrolidine: Lacks the methyl group, which can affect its overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
[(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1 |
Clé InChI |
RXLVACGMDNXSAR-DGCLKSJQSA-N |
SMILES isomérique |
C[C@@H]1CCN([C@@H]1CN)CC2=CC=CC=C2 |
SMILES canonique |
CC1CCN(C1CN)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


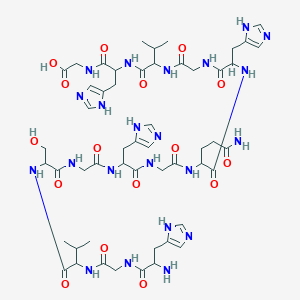


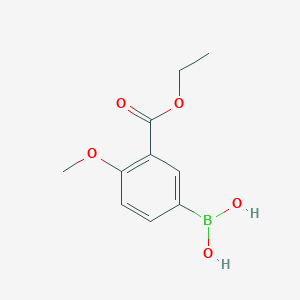
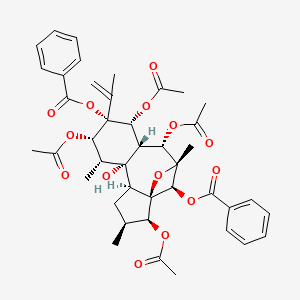
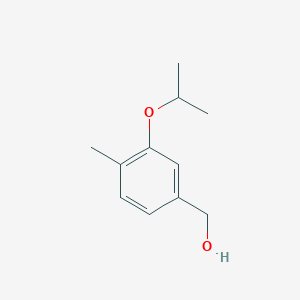
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
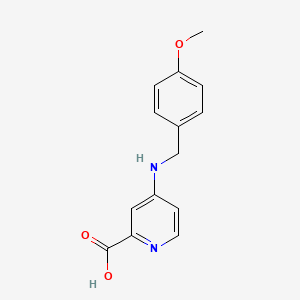
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
